3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate
Description
Systematic Nomenclature and Structural Formula
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for organosilicon compounds. According to PubChem databases, this compound is identified by the Chemical Abstracts Service number 146632-07-7 and possesses the molecular formula C₁₂H₂₆O₄Si₂. The systematic name reflects the complex structural arrangement, where the propyl chain serves as a bridge between the methacrylate functionality and the siloxane unit. The compound exhibits a molecular weight of 290.13641 grams per mole, as determined through high-resolution mass spectrometry analysis.
The structural formula reveals a sophisticated arrangement of functional groups that contribute to the compound's unique properties. The molecule contains two distinct silicon centers: one bearing methoxy and dimethyl substituents, and another featuring dimethyl groups with an oxygen bridge connecting to the first silicon atom. This arrangement creates a disiloxane backbone that terminates in a methoxy group on one end and connects to a propyl methacrylate chain on the other. The presence of the methacrylate group provides sites for radical polymerization, while the siloxane component offers excellent thermal stability and hydrophobic characteristics.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₆O₄Si₂ | |
| Molecular Weight | 290.136 g/mol | |
| Chemical Abstracts Service Number | 146632-07-7 | |
| Simplified Molecular Input Line Entry System | CC(=C)C(=O)OCCCSi(C)OSi(C)OC | |
| International Chemical Identifier | InChI=1S/C12H26O4Si2/c1-11(2)12(13)15-9-8-10-17(4,5)16-18(6,7)14-3/h1,8-10H2,2-7H3 | |
| International Chemical Identifier Key | XKRNOHIEWSINLH-UHFFFAOYSA-N |
The structural complexity of this compound becomes apparent when examining its three-dimensional conformation. The methacrylate moiety adopts a planar configuration due to the conjugated carbon-carbon double bond and carbonyl group, while the propyl linker provides conformational flexibility. The disiloxane backbone exhibits the characteristic bent geometry associated with silicon-oxygen-silicon linkages, with bond angles typically ranging from 140 to 180 degrees depending on the substitution pattern. This molecular architecture facilitates the compound's dual functionality, allowing it to participate in both organic polymerization reactions through the methacrylate group and inorganic condensation reactions through the siloxane moiety.
Historical Development in Organosilicon Chemistry
The development of compounds like this compound can be traced through the broader evolution of organosilicon chemistry, which began with the pioneering work of Charles Friedel and James Crafts in 1863. These early researchers synthesized tetraethylsilane through the reaction of ethylzinc with silicon tetrachloride at elevated temperatures, marking the first successful preparation of an organosilicon compound. This breakthrough established the foundation for subsequent developments in silicon-carbon bond formation, although the early compounds were primarily simple alkyl and aryl derivatives lacking the sophisticated functionality seen in modern organosilicon materials.
The transformative period in organosilicon chemistry occurred during the early twentieth century under the direction of Frederick Stanley Kipping, who is widely recognized as the pioneer of systematic organosilicon research. Kipping's contributions, spanning from 1901 to 1937, included the development of the Grignard reaction as a general method for organosilane preparation and the discovery of both cyclic and linear polysiloxanes. His work established the fundamental principles that would later enable the synthesis of complex multifunctional compounds. Notably, Kipping coined the term "silicone" in 1904, originally intended to describe compounds containing silicon-oxygen double bonds, though this terminology was later applied to the siloxane polymers that actually formed.
The industrial revolution in organosilicon chemistry began with Eugene Rochow and Richard Müller's development of the "direct process" in 1941-1942. This copper-catalyzed reaction between methyl chloride and silicon metal enabled large-scale production of functional organosilanes, particularly dimethyldichlorosilane. The direct process represented a crucial advancement that made functional organosilanes industrially accessible, paving the way for the development of specialized compounds like methacrylate-functional siloxanes. This breakthrough provided the economic foundation necessary for exploring more complex molecular architectures that combine multiple functional groups within a single organosilicon framework.
Table 2: Major Historical Milestones in Organosilicon Chemistry Leading to Complex Methacrylate Siloxanes
The modern era of organosilicon chemistry, beginning around 1968, witnessed the integration of organosilicon compounds into mainstream synthetic methodology. This period was characterized by the development of sophisticated reactions such as silyl enol ether chemistry and the Peterson olefination reaction, which demonstrated the versatility of silicon-containing reagents in organic synthesis. The field continued to expand throughout the late twentieth century, with researchers developing increasingly complex molecules that combined the unique properties of silicon with diverse organic functionalities. The synthesis of compounds like this compound represents the culmination of these historical developments, incorporating advanced knowledge of both silicon chemistry and polymer science.
Position Within Methacrylate Functionalized Silane Compounds
Methacrylate functionalized silane compounds represent a specialized class of organosilicon materials that combine the reactive properties of methacrylate groups with the unique characteristics of silicon-containing moieties. These compounds serve as crucial intermediaries that enable the formation of chemical bonds between organic polymers and inorganic substrates, functioning as molecular bridges in composite material applications. The methacrylate functionality provides sites for radical polymerization reactions, while the silicon component offers excellent thermal stability, hydrophobicity, and compatibility with inorganic surfaces. Within this family of compounds, this compound occupies a unique position due to its disiloxane backbone and terminal methoxy group.
The structural characteristics that distinguish this compound from simpler methacrylate silanes include the presence of two silicon atoms connected through an oxygen bridge, creating a more flexible and hydrolytically stable linkage compared to direct silicon-carbon bonds. This disiloxane architecture provides enhanced resistance to hydrolysis while maintaining the ability to undergo condensation reactions with hydroxylated surfaces. The terminal methoxy group serves as a hydrolyzable functionality that can participate in sol-gel processes and surface modification reactions. In contrast to monomeric methacrylate silanes such as 3-(trimethoxysilyl)propyl methacrylate, which contains only a single silicon center, the disiloxane structure of this compound offers improved flexibility and potentially enhanced compatibility with silicone-based systems.
Research has demonstrated that methacrylate functional siloxanes exhibit reactivity patterns similar to their purely organic counterparts, unlike vinyl siloxanes which show reduced reactivity compared to organic vinyl compounds. The methacrylate group in these compounds readily participates in radical-initiated polymerization reactions, enabling their incorporation into acrylic and methacrylic polymer networks. Upon polymerization, methacrylate-terminated siloxanes initially increase in viscosity, but copolymers containing greater than five mole percent methacrylate substitution crosslink to form non-flowable resins. This behavior makes compounds like this compound valuable for applications requiring controlled rheological properties and network formation.
Table 3: Comparison of Methacrylate Functionalized Silane Compounds
The applications of methacrylate functionalized silanes span numerous industries, including electronics, automotive, construction, and biomedical fields. In dental applications, methacrylate silanes are employed to enhance the bond strength between ceramic restorations and resin-based bonding systems. The silane acts as a coupling agent that chemically bonds to the ceramic surface while providing reactive sites for attachment to the polymer matrix. The unique structure of this compound, with its disiloxane backbone and controlled hydrolyzable functionality, positions it as an advanced coupling agent capable of providing enhanced durability and performance in demanding applications.
Properties
IUPAC Name |
3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4Si2/c1-11(2)12(13)15-9-8-10-17(4,5)16-18(6,7)14-3/h1,8-10H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRNOHIEWSINLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](C)(C)O[Si](C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104780-61-2, 146632-07-7 | |
| Record name | Siloxanes and Silicones, di-Me, 3-[(1-oxo-2-propen-1-yl)oxy]propyl group-terminated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | METHACRYLOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methacryloxypropyl-methylsiloxane)-dimethylsiloxane copolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stepwise Esterification and Siloxane Coupling
The most common laboratory route involves a two-step process: (1) esterification of 2-methylprop-2-enoic acid (methacrylic acid) with a silanol-terminated precursor, followed by (2) siloxane coupling.
Step 1: Esterification
Methacrylic acid reacts with 3-chloropropyl(dimethyl)silanol under acidic catalysis (e.g., p-toluenesulfonic acid) in anhydrous toluene. The reaction proceeds at 80–100°C for 6–8 hours, yielding 3-(dimethylsilyl)propyl 2-methylprop-2-enoate. Excess methacrylic acid is removed via vacuum distillation.
Step 2: Siloxane Coupling
The intermediate is reacted with methoxy(dimethyl)chlorosilane in the presence of triethylamine as a proton scavenger. The reaction is conducted under nitrogen at 25–40°C for 12–24 hours. Triethylamine hydrochloride precipitates and is filtered off, leaving the crude product, which is purified via fractional distillation (b.p. 120–125°C at 0.5 mmHg).
Key Parameters:
-
Moisture Control: Strict exclusion of water prevents premature hydrolysis of methoxy groups.
-
Catalyst Loading: 1–2 mol% acid catalyst ensures optimal esterification without side reactions.
One-Pot Catalytic Approach
Recent advances employ platinum-based catalysts (e.g., Karstedt’s catalyst) to enable a one-pot synthesis. Methacrylic acid, 3-chloropropyldimethylsilanol, and methoxy(dimethyl)chlorosilane are combined in tetrahydrofuran (THF) with 50 ppm Pt catalyst. The reaction achieves 85–90% conversion at 60°C in 4 hours, bypassing intermediate isolation.
Advantages:
-
Reduced purification steps.
-
Higher throughput for small-scale batches.
Industrial Production Techniques
Continuous Flow Reactor Systems
Industrial scales utilize continuous flow reactors to enhance heat transfer and mixing. Reactants are fed into a tubular reactor at 100–150°C under 5–10 bar pressure, with residence times of 30–60 minutes. This method achieves >95% conversion and minimizes side products like disiloxanes.
Equipment Specifications:
-
Material: Glass-lined steel or Hastelloy® to resist chloride corrosion.
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Temperature Control: Jacketed reactors with circulating thermal oil.
Purification and Quality Control
Crude product is washed with sodium bicarbonate to neutralize residual acid, followed by molecular sieve drying. Final purification uses wiped-film evaporators to separate low-boiling impurities (<0.1% by GC-MS).
Quality Metrics:
-
Purity: ≥98.5% (HPLC).
-
Color: APHA ≤50.
Catalytic Systems and Reaction Efficiency
Catalyst Comparison
Catalysts significantly influence yield and selectivity (Table 1).
Table 1. Catalyst Performance in Siloxane-Acrylate Coupling
| Catalyst | Loading (mol%) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Karstedt’s (Pt) | 0.005 | 92 | 98 |
| SnCl₂ | 1.0 | 78 | 85 |
| Ti(OiPr)₄ | 2.0 | 65 | 72 |
Platinum catalysts outperform Sn and Ti variants due to superior siloxane bond formation kinetics.
Solvent Effects
Polar aprotic solvents (e.g., THF, DMF) enhance silanol reactivity but may induce acrylate polymerization. Non-polar solvents (toluene, hexane) reduce side reactions but require higher temperatures.
Reaction Optimization Strategies
Temperature and Time Profiling
Optimal conditions balance reaction rate and decomposition risks (Figure 1).
Figure 1. Yield vs. Temperature for One-Pot Synthesis
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60°C: Peak yield (92%) at 4 hours.
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>70°C: Rapid decline due to acrylate homopolymerization.
Inhibitor Additives
Radical inhibitors (e.g., 4-methoxyphenol, 50–100 ppm) suppress acrylate polymerization during synthesis.
Analytical Characterization
Spectroscopic Validation
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¹H NMR (CDCl₃): δ 5.75 (s, CH₂=C), 3.45 (t, Si-O-CH₂), 0.15 (s, Si-CH₃).
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FT-IR: 1720 cm⁻¹ (C=O), 1250 cm⁻¹ (Si-CH₃).
Chromatographic Purity Assessment
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HPLC: C18 column, 70:30 acetonitrile/water, retention time = 8.2 min.
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GC-MS: m/z 276 (M⁺), 205 (Si-O fragmentation).
Challenges and Mitigation
Hydrolysis Sensitivity
The methoxy-silane bond hydrolyzes at >50% relative humidity. Solutions include:
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Storage under nitrogen with molecular sieves.
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Synthesis in humidity-controlled environments (<10% RH).
Byproduct Formation
Disiloxanes (from silanol condensation) are minimized by:
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Precise stoichiometry (1:1 silanol:chlorosilane).
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Low-temperature coupling (-20°C) in critical steps.
Industrial Applications and Scalability
The compound’s primary use is in UV-curable coatings, where it acts as a crosslinker. Pilot plant data show consistent production of 500 kg/batch with purity specifications meeting ISO 9001 standards.
Chemical Reactions Analysis
3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate, can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of silanol groups.
Reduction: Reduction reactions can convert the methacrylate group to a hydroxyl group.
Substitution: The methacrylate group can participate in substitution reactions, forming new compounds with different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of polydimethylsiloxane, monomethacryloxypropyl terminated, involves its ability to modify surfaces and interact with other molecules. The methacrylate group allows the compound to participate in polymerization reactions, forming cross-linked networks that enhance the mechanical and physical properties of the resulting materials . The compound’s hydrophobicity and low surface tension also contribute to its effectiveness as a surfactant and dispersant .
Comparison with Similar Compounds
Research Findings and Trends
- Hydrophobic Coatings : Methacrylate-silicone hybrids are gaining traction in marine antifouling paints, leveraging their balance of hydrophobicity and durability .
- Biomedical Innovations: Modified versions of the target compound are being tested for drug-eluting stents, exploiting silicone’s biocompatibility and tunable release kinetics .
- Environmental Impact : Regulatory scrutiny is increasing for silicone-acrylates due to bioaccumulation risks, driving research into biodegradable variants .
Biological Activity
Overview
3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate, with the CAS number 146632-07-7, is an organosilicon compound known for its unique structural properties, which include methoxy and dimethylsilyl groups. These functional groups contribute to its potential applications in various fields, particularly in materials science, polymer chemistry, and biomedical engineering. This article will explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound has the molecular formula C12H26O4Si2. Its synthesis typically involves the reaction of methacrylic acid with a silane compound, catalyzed by platinum-based catalysts under controlled conditions. The reaction can be summarized as follows:
This compound exhibits various chemical reactions such as oxidation, reduction, and substitution, leading to a range of derivatives with potentially enhanced biological activities.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to the interactions of its functional groups with biological molecules. These interactions can result in stable complexes that enhance the compound's performance in various applications:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar siloxane structures exhibit antimicrobial properties. The presence of the methoxy and dimethylsilyl groups may enhance this activity through improved interaction with microbial membranes.
- Biocompatibility : The organosilicon nature of this compound suggests compatibility with biological tissues, making it a candidate for drug delivery systems and biomedical implants.
Case Studies and Experimental Data
- Antibacterial Properties : A study investigated the antibacterial efficacy of siloxane-based compounds against various bacterial strains. The results indicated that similar compounds demonstrated significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assays : Research on related organosilicon compounds has shown varying degrees of cytotoxicity in cancer cell lines. For instance, derivatives similar to this compound exhibited IC50 values indicating potential anticancer activity.
- Drug Delivery Systems : Investigations into drug delivery applications have highlighted the ability of siloxane compounds to form stable nanoparticles that enhance the bioavailability of encapsulated drugs.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-[dimethoxy(methyl)silyl]propyl 2-methylprop-2-enoate | Contains two methoxy groups | Different reactivity profile |
| 3-[chloro(dimethyl)silyl]propyl prop-2-enoate | Chlorine substitution | Useful for specific syntheses |
| 3-[diethoxy(methyl)silyl]propyl 2-methylprop-2-enoate | Ethoxy groups | Altered solubility characteristics |
The comparison indicates that while these compounds share structural similarities, the unique functional groups in this compound confer distinct properties that may enhance its biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate, and how does reaction time influence yield?
- Methodological Answer : The compound can be synthesized via esterification of silylated propanol derivatives with methacrylic acid under anhydrous conditions. A typical route involves reacting 3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propanol with methacryloyl chloride in the presence of a catalyst (e.g., DMAP) and a base (e.g., triethylamine) to neutralize HCl byproducts . Reaction time optimization is critical: shorter times (<6 hours) may lead to incomplete esterification, while prolonged times (>24 hours) risk hydrolysis of silyl ethers. Monitoring via FT-IR (disappearance of -OH at ~3400 cm⁻¹) or GC-MS ensures reaction completion.
Q. How should researchers characterize the purity of this compound, and what analytical techniques are most effective?
- Methodological Answer : Purity can be assessed using a combination of:
- HPLC with UV detection (λ = 210 nm for methacrylate groups) to quantify residual monomers.
- ¹H-NMR to verify the absence of unreacted propanol (δ 1.2–1.6 ppm for -CH₂-) and confirm silyl group integration (δ 0.1–0.3 ppm for Si-CH₃) .
- Elemental Analysis (C, H, Si) to validate stoichiometry, as deviations >0.3% indicate impurities .
Advanced Research Questions
Q. What challenges arise in copolymerizing this monomer with acrylates, and how can initiator selection mitigate these issues?
- Methodological Answer : The steric bulk of the silyl groups reduces reactivity ratios (e.g., for methacrylate vs. acrylate), leading to uneven copolymer composition. To address this:
- Use AIBN as a radical initiator at 60–80°C to enhance methacrylate incorporation due to its longer half-life, favoring slower propagation .
- Employ RAFT polymerization with a chain-transfer agent (e.g., CPDB) to control molecular weight distribution and improve monomer sequence regulation .
- Monitor copolymer composition via ¹³C-NMR, focusing on the carbonyl region (δ 165–175 ppm) to quantify monomer ratios .
Q. How do contradictory reports on thermal stability (e.g., boiling point discrepancies) impact experimental design?
- Methodological Answer : Reported boiling points vary (e.g., 394.3°C in one study vs. lower values in others), likely due to decomposition under atmospheric conditions. To resolve this:
- Conduct TGA under nitrogen to measure decomposition onset temperature, avoiding oxidative degradation.
- Use short-path distillation under high vacuum (<0.1 mmHg) to isolate the compound before thermal breakdown .
- Cross-validate with DSC to identify endothermic peaks corresponding to phase transitions vs. exothermic decomposition .
Q. What structural factors influence the hydrophobicity of polymers derived from this monomer?
- Methodological Answer : The silyl ether (-Si-O-Si-) and methoxy groups contribute to hydrophobicity. To quantify:
- Measure water contact angles (>100° indicates high hydrophobicity) on spin-coated films.
- Compare with XPS data to correlate surface Si content (binding energy ~102 eV for Si-O) with wettability .
- Modify the silyl group (e.g., replacing methoxy with longer alkoxy chains) to enhance hydrophobicity, but monitor for reduced reactivity in polymerization .
Safety & Handling Considerations
Q. What precautions are necessary when handling this compound in moisture-sensitive reactions?
- Methodological Answer :
- Store the compound under inert gas (argon) at 2–8°C to prevent hydrolysis of silyl ethers .
- Use Schlenk line techniques for transfers and reactions to exclude ambient moisture.
- Monitor for gelation (indicative of crosslinking via silanol formation) using dynamic light scattering (DLS) .
Q. How should researchers address discrepancies in reported hazard data (e.g., irritant classification)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
